3-(Dimethylamino)-1-(furan-2-yl)prop-2-en-1-one

Vue d'ensemble

Description

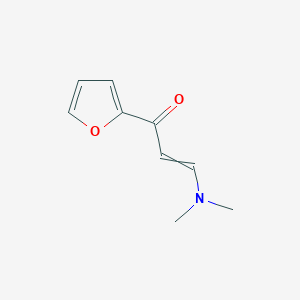

3-(Dimethylamino)-1-(furan-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of enones. Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group. This compound features a dimethylamino group and a furan ring, which can impart unique chemical properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1-(furan-2-yl)prop-2-en-1-one typically involves the condensation of a furan derivative with a dimethylamino-substituted aldehyde or ketone. Common synthetic routes may include:

Aldol Condensation: Combining a furan derivative with a dimethylamino-substituted aldehyde under basic conditions to form the enone.

Wittig Reaction: Using a phosphonium ylide derived from a furan compound to react with a dimethylamino-substituted aldehyde.

Industrial Production Methods

Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include:

Catalysts: Use of specific catalysts to enhance reaction rates.

Temperature Control: Maintaining optimal temperatures to favor the desired reaction pathway.

Purification Techniques: Employing distillation, crystallization, or chromatography to purify the final product.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Dimethylamino)-1-(furan-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The enone can be oxidized to form corresponding epoxides or carboxylic acids.

Reduction: Reduction of the enone can yield alcohols or alkanes.

Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

Oxidation Products: Epoxides, carboxylic acids.

Reduction Products: Alcohols, alkanes.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Synthetic Chemistry

Building Block in Organic Synthesis

DMFAP serves as a versatile building block in the synthesis of more complex organic molecules. Its structure allows for various functional group modifications, making it suitable for creating derivatives that can exhibit different chemical properties.

| Reaction Type | Common Reagents | Products Formed |

|---|---|---|

| Oxidation | Hydrogen peroxide | Sulfoxides, sulfones |

| Reduction | Lithium aluminum hydride | Amines, alcohols |

| Substitution | Alkyl halides | Substituted derivatives |

Case Study: Synthesis of Enaminone Derivatives

Research has demonstrated the utility of DMFAP in synthesizing enaminone-based compounds, which have shown significant biological activity. A study published in the European Journal of Organic Chemistry highlighted the synthesis of various enaminones from DMFAP, showcasing its role as a precursor in drug development .

Biological Applications

Antimicrobial and Anticancer Properties

DMFAP has been investigated for its biological activities, particularly its antimicrobial and anticancer properties. Studies indicate that compounds derived from DMFAP exhibit activity against certain bacterial strains and cancer cell lines.

| Derivative | Target Organism/Cell Line | Activity Observed |

|---|---|---|

| DMFAP derivative A | E. coli | Inhibition of growth |

| DMFAP derivative B | MCF-7 (breast cancer cells) | Cytotoxic effects |

Pharmaceutical Applications

Potential Lead Compound for Drug Development

Due to its biological activities, DMFAP is being explored as a potential lead compound in drug development. Its ability to interact with specific molecular targets makes it a candidate for further investigation in pharmacology.

Industrial Applications

DMFAP is also utilized in the production of specialty chemicals and materials. Its unique properties allow it to be incorporated into formulations requiring specific chemical characteristics, such as solubility or reactivity.

Mécanisme D'action

The mechanism of action of 3-(Dimethylamino)-1-(furan-2-yl)prop-2-en-1-one depends on its interaction with molecular targets. The compound may:

Interact with Enzymes: Inhibit or activate specific enzymes.

Bind to Receptors: Modulate receptor activity.

Affect Cellular Pathways: Influence signaling pathways involved in cell growth, apoptosis, or metabolism.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Propen-1-one, 3-(dimethylamino)-1-(2-thienyl)-, (E)-: Similar structure with a thiophene ring instead of a furan ring.

2-Propen-1-one, 3-(dimethylamino)-1-phenyl-, (E)-: Contains a phenyl ring instead of a furan ring.

Uniqueness

3-(Dimethylamino)-1-(furan-2-yl)prop-2-en-1-one is unique due to the presence of the furan ring, which can impart different electronic and steric properties compared to other similar compounds

Activité Biologique

3-(Dimethylamino)-1-(furan-2-yl)prop-2-en-1-one is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications, drawing on various studies and findings.

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with dimethylaminopropanones. The oxidative dearomatization of related compounds has also been explored, resulting in the formation of various furan-based derivatives with enhanced biological activity .

Antimicrobial Properties

A variety of studies have demonstrated the antimicrobial properties of this compound and its derivatives. These compounds exhibit activity against a range of microorganisms, including bacteria and fungi. The minimum inhibitory concentration (MIC) values for some derivatives have been reported to be as low as 0.25 µg/mL, indicating strong antibacterial activity . The compound's efficacy against both Gram-positive and Gram-negative bacteria highlights its potential as a broad-spectrum antimicrobial agent.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Name | Target Microorganism | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| 3a (Base Compound) | Staphylococcus aureus | 0.25 | Very Strong |

| 3b (Derivative with Phenyl group) | Escherichia coli | 0.5 | Strong |

| 3c (Hydrophilic Modification) | Pseudomonas aeruginosa | 0.125 | Extremely Strong |

| Reference Antibiotic | Amoxicillin | 2.3 | Moderate |

Antitumor Activity

In addition to antimicrobial effects, this compound has shown promising antitumor activity in various cancer cell lines. Studies indicate that it induces apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction . The ability to inhibit tumor growth makes it a candidate for further development in cancer therapeutics.

Case Study: Antitumor Effects

In a study involving human breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating effective cytotoxicity at micromolar concentrations. The study highlighted the compound's potential as an adjunct therapy in cancer treatment.

The biological activity of this compound can be attributed to its structural features, including the presence of the furan ring and the dimethylamino group. These functional groups enhance the compound's reactivity and interaction with biological targets, such as enzymes and receptors involved in microbial resistance and tumor progression.

Propriétés

IUPAC Name |

3-(dimethylamino)-1-(furan-2-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-10(2)6-5-8(11)9-4-3-7-12-9/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZMFPCLBMUFJGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=CC=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.